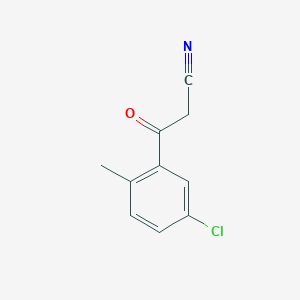

3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile

Descripción general

Descripción

3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile, or 5-chloro-2-methylbenzonitrile, is a chemical compound used in a variety of scientific research applications. It is a colorless, water-soluble solid with a boiling point of 170-174°C and a melting point of 40-45°C. The compound is a derivative of benzonitrile and has a molecular weight of 178.56 g/mol. 5-chloro-2-methylbenzonitrile is a versatile compound that is used in the synthesis of other compounds, as well as in many biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Oxidative Cyclisation in Organic Synthesis

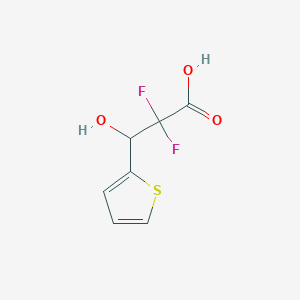

- The oxidative cyclisation of 3-oxopropanenitriles with alkenes containing 2-thienyl groups mediated by manganese(III) acetate produces dihydrofuran-3-carbonitriles, a class of organic compounds with potential applications in medicinal chemistry (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).

Antimicrobial Properties

- Novel 2-substituted-3-methylbenzofuran derivatives synthesized from 3-oxopropanenitriles have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Diverse Heterocyclic Synthesis

- 3-oxopropanenitriles are key synthons in synthesizing a variety of heterocyclic substances with promising antimicrobial activities, particularly against Gram-negative and Gram-positive bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Role in Nanocatalysis

- In nanocatalysis, 3-aryl-3-oxopropanenitriles play a crucial role in synthesizing pyrazolo[3,4-b]pyridine derivatives, demonstrating biological and pharmacological activities (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Synthesis of Thiadiazole and Thiazole Derivatives

- 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) is used to synthesize novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, displaying promising antimicrobial properties (Kheder & Mabkhot, 2012).

Mecanismo De Acción

Target of Action

A structurally similar compound, (3s)-n-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .

Mode of Action

This could result in the inhibition of the protein’s activity, alteration of the protein’s structure, or disruption of the protein’s interactions with other molecules .

Biochemical Pathways

Given its potential target, it may affect the fatty acid synthesis pathway in mycobacterium tuberculosis . The downstream effects of this could include disruption of cell membrane integrity and potential cell death.

Pharmacokinetics

A structurally similar compound, 2-chloro-5-methylphenyl isocyanate, has been reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could impact its distribution and elimination .

Result of Action

Given its potential target, it may lead to the disruption of cell membrane integrity and potential cell death in mycobacterium tuberculosis .

Propiedades

IUPAC Name |

3-(5-chloro-2-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJJZPWAHFFITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

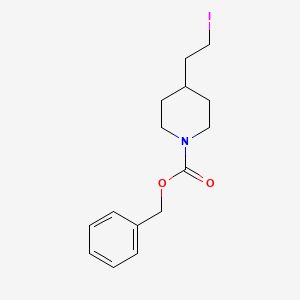

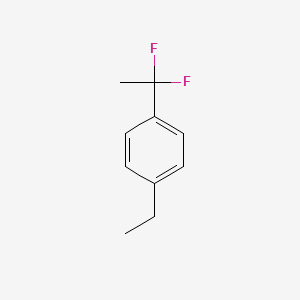

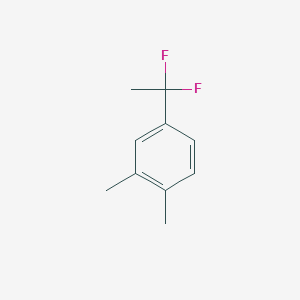

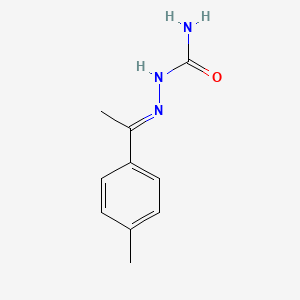

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)